

An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-(3-oxocyclopentyl)acetate
Cat. No.:	B141797

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of **Methyl 2-(3-oxocyclopentyl)acetate**, a significant building block in organic synthesis, covering its nomenclature, physicochemical properties, synthesis, and its role in the development of therapeutic agents.

Core Nomenclature and Identification

CAS Number: 34130-51-3[1]

IUPAC Name: **methyl 2-(3-oxocyclopentyl)acetate**

Synonyms: Cyclopentaneacetic acid, 3-oxo-, methyl ester

This five-membered ring structure with a ketone functional group and a methyl ester side chain is a key intermediate in the synthesis of various complex organic molecules. Its structural features allow for a variety of chemical transformations, making it a versatile tool for medicinal chemists.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **Methyl 2-(3-oxocyclopentyl)acetate** is essential for its application in research and development. The

following table summarizes key quantitative data for this compound.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₃	
Molecular Weight	170.18 g/mol	
Boiling Point	123 °C at 13 mmHg	
Density	1.112 g/cm ³	
Refractive Index	1.467	

Spectroscopic Data:

While a complete set of spectra for CAS number 34130-51-3 is not readily available in public repositories, data for closely related structures provide valuable insights. For instance, the ¹H NMR and ¹³C NMR spectra of similar compounds show characteristic peaks corresponding to the cyclopentanone ring protons and carbons, as well as the methyl ester group. Researchers should expect to see signals in the aliphatic region for the cyclopentane protons, a downfield singlet for the methyl ester protons, and characteristic carbonyl and ester carbon signals in the ¹³C NMR spectrum.

Experimental Protocols: Synthesis of Methyl 2-(3-oxocyclopentyl)acetate

The synthesis of **Methyl 2-(3-oxocyclopentyl)acetate** can be achieved through various synthetic routes. A common and effective method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and subsequent esterification. A representative experimental protocol is detailed below.

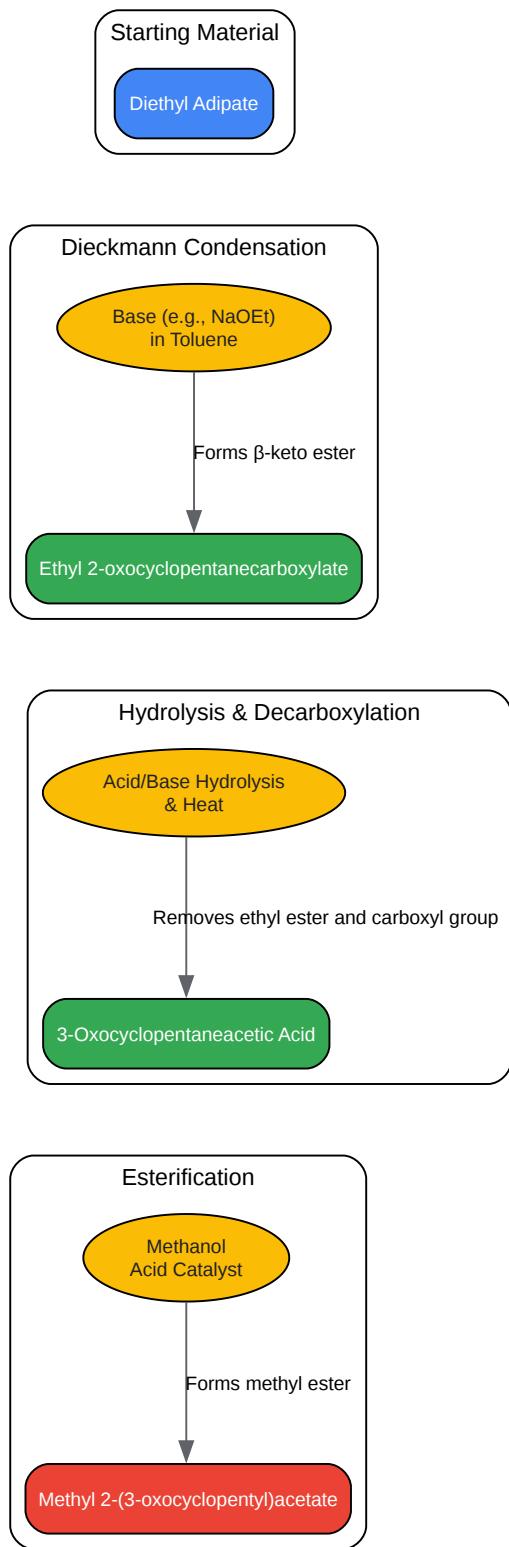
A Representative Synthetic Pathway:

A common strategy for the synthesis of the 3-oxocyclopentylacetate core involves the intramolecular Dieckmann condensation of a suitable adipic acid diester. This is a powerful method for the formation of five-membered rings. The resulting β-keto ester can then be

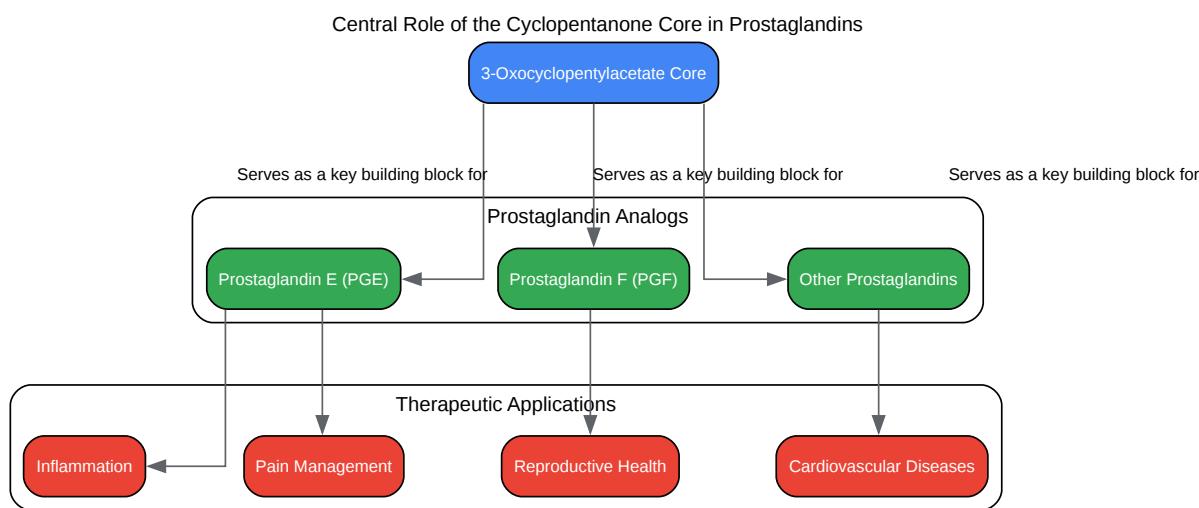
hydrolyzed and decarboxylated to yield the corresponding ketone, which is subsequently esterified to the target methyl ester.

Experimental Procedure:

- Dieckmann Condensation: Diethyl adipate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to facilitate the intramolecular cyclization, yielding ethyl 2-oxocyclopentanecarboxylate.
- Hydrolysis and Decarboxylation: The resulting β -keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation, affording 3-oxocyclopentaneacetic acid.
- Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce **Methyl 2-(3-oxocyclopentyl)acetate**.


Role in Drug Development and Research

Methyl 2-(3-oxocyclopentyl)acetate serves as a crucial intermediate in the synthesis of prostaglandins and their analogs. Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are involved in a wide range of biological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.


The cyclopentanone core of **Methyl 2-(3-oxocyclopentyl)acetate** is a key structural motif found in many prostaglandins. By modifying the side chains and introducing various functional groups onto this core structure, medicinal chemists can synthesize a library of prostaglandin analogs to probe their biological activity and develop new therapeutic agents for a variety of diseases.

Below is a diagram illustrating the logical workflow for the synthesis of **Methyl 2-(3-oxocyclopentyl)acetate** via the Dieckmann condensation pathway.

Synthesis of Methyl 2-(3-oxocyclopentyl)acetate

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for **Methyl 2-(3-oxocyclopentyl)acetate**.**

The following diagram illustrates the central role of the 3-oxocyclopentylacetate core, derived from intermediates like **Methyl 2-(3-oxocyclopentyl)acetate**, in the general structure of prostaglandins, which are vital in numerous physiological processes and drug development targets.

[Click to download full resolution via product page](#)

Caption: Role of the core structure in prostaglandin synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [m.youtube.com](https://www.youtube.com) [m.youtube.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141797#methyl-2-3-oxocyclopentyl-acetate-cas-number-and-nomenclature>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com